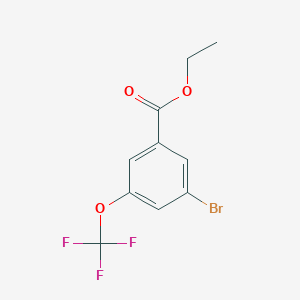

Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

Description

Significance of Halogenated and Trifluoromethoxylated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. The presence of a halogen, such as bromine, provides a reactive site for a wide array of chemical transformations. These include crucial carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The strategic incorporation of halogens allows for precise control over molecular design, enabling the construction of complex architectures from simpler precursors.

The trifluoromethoxy (-OCF3) group, often referred to as a "super-halogen," has gained considerable attention in medicinal and agrochemical chemistry. researchgate.net Its unique properties distinguish it from the more common trifluoromethyl (-CF3) group. mdpi.comnih.gov The trifluoromethoxy group is one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross biological membranes. researchgate.net Furthermore, it possesses strong electron-withdrawing characteristics and contributes to increased metabolic stability of a compound. researchgate.net The synthesis of molecules containing the trifluoromethoxy group can be challenging, which makes compounds like Ethyl 3-bromo-5-(trifluoromethoxy)benzoate valuable as pre-functionalized starting materials. researchgate.net

Key Properties of -CF3 and -OCF3 Groups in Drug Design

| Property | Trifluoromethyl (-CF3) Group | Trifluoromethoxy (-OCF3) Group |

|---|---|---|

| Lipophilicity (Hansch π value) | +0.88 | +1.04 |

| Metabolic Stability | High due to strong C-F bonds | Enhances metabolic stability |

| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing |

| Bioisosteric Replacement | Often for chlorine atoms | Can be a bioisostere for other groups |

Role of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates

Benzoate esters are a class of organic compounds widely utilized in chemical synthesis. nih.gov The ester functional group can be readily hydrolyzed to the corresponding benzoic acid or converted into other functional groups such as amides or alcohols. This versatility makes benzoate esters valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. google.com

In the context of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, the ethyl benzoate moiety serves multiple purposes. It can act as a directing group in certain electrophilic aromatic substitution reactions and can be modified in the later stages of a synthetic sequence. Halogenated benzoate esters, in particular, have been shown to be useful in studying and stimulating microbial processes and in the synthesis of compounds with antifungal properties. nih.govdss.go.th

Research Gaps and Opportunities in the Chemistry of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

A review of the current scientific literature reveals a notable scarcity of research focused specifically on Ethyl 3-bromo-5-(trifluoromethoxy)benzoate. While extensive research exists on the broader classes of halogenated aromatics, trifluoromethoxylated compounds, and benzoate esters, this particular combination of functional groups remains largely unexplored. This lack of dedicated studies presents significant research gaps and, consequently, numerous opportunities for investigation.

Current Research Landscape:

Synthesis: While general methods for the synthesis of related compounds, such as Ethyl 3-bromo-5-(trifluoromethyl)benzoate, can be inferred (e.g., esterification of the corresponding carboxylic acid), optimized and scalable synthetic routes specifically for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate are not well-documented.

Reactivity: The reactivity of this molecule, particularly in cross-coupling and other functionalization reactions, has not been systematically studied. Investigating how the interplay between the bromo, trifluoromethoxy, and ethyl ester groups influences its reactivity would be a valuable contribution to synthetic chemistry.

Applications: There is a lack of reported applications for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate. Given the known biological activities of related halogenated and trifluoromethoxylated compounds, exploring its potential in medicinal chemistry, for instance as a scaffold for novel therapeutic agents, is a clear opportunity. Research into its utility in materials science, leveraging the properties of the trifluoromethoxy group, is another untapped area.

The limited specific information on Ethyl 3-bromo-5-(trifluoromethoxy)benzoate underscores its potential as a novel building block. Future research efforts could focus on developing efficient synthetic methodologies, characterizing its reactivity in a range of important chemical transformations, and exploring its utility in the synthesis of new functional molecules with potential applications in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVUNPFILBXHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to Ethyl 3 Bromo 5 Trifluoromethoxy Benzoate

Precursor Synthesis Strategies for 3-Bromo-5-(trifluoromethoxy)benzoic Acid

The synthesis of the crucial precursor, 3-bromo-5-(trifluoromethoxy)benzoic acid, involves the sequential or strategically ordered introduction of the bromo and trifluoromethoxy functionalities onto a benzoic acid backbone. The order of these transformations is critical and is often dictated by the directing effects of the substituents and the stability of the intermediates.

Bromination Protocols for Trifluoromethoxylated Aromatic Systems

The direct bromination of 3-(trifluoromethoxy)benzoic acid is a primary route to obtaining 3-bromo-5-(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is a meta-directing deactivator, while the carboxylic acid group is also a meta-director. Therefore, the bromination of 3-(trifluoromethoxy)benzoic acid will preferentially occur at the 5-position, which is meta to both existing groups.

Commonly employed brominating agents for such electrophilic aromatic substitutions include elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent such as acetic acid. jcsp.org.pk A general procedure involves the slow addition of bromine to a solution of the trifluoromethoxylated benzoic acid in glacial acetic acid, often with gentle heating to facilitate the reaction. jcsp.org.pk The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can also be an effective method for the bromination of deactivated aromatic rings.

For instance, the bromination of benzoic acid itself can be achieved by heating it with bromine and water in a sealed tube at elevated temperatures (140-150°C). prepchem.com This method, while effective, requires specialized equipment to handle the high pressure generated. A milder approach involves the use of potassium bromate (B103136) in a mixture of glacial acetic acid and concentrated hydrochloric acid at room temperature. prepchem.com

In a more contemporary approach, palladium-catalyzed meta-C–H bromination has emerged as a powerful tool for the selective functionalization of benzoic acid derivatives. nih.gov This method often utilizes a directing group to achieve high regioselectivity and can tolerate a wide range of functional groups. While specific application to 3-(trifluoromethoxy)benzoic acid is not detailed, the general protocol for benzoic acids involves reacting the substrate with a brominating agent like Br₂ in the presence of a palladium catalyst and a ligand, such as N-acetylglycine, in a high-boiling solvent like hexafluoroisopropanol (HFIP). nih.govrsc.org

| Brominating Agent | Catalyst/Solvent | General Conditions | Typical Yield |

| Br₂ | FeBr₃ | Inert solvent, room temperature | Moderate to Good |

| Br₂ | Acetic Acid | Heating | Good |

| NBS | DMF | Room temperature or gentle heating | Good |

| Br₂ / H₂O | Sealed Tube | 140-150°C | Good |

| KBrO₃ / Br₂ | Acetic Acid / HCl | Room temperature | Good |

| Br₂ | Pd(OAc)₂ / Ligand | HFIP, 60-90°C | Good |

Trifluoromethoxy Group Installation Methods, including Copper-Catalyzed Coupling with CF₃O⁻ Salts

An alternative strategy to the precursor involves the installation of the trifluoromethoxy group onto a pre-brominated aromatic ring, such as 3-bromobenzoic acid or its ester derivative. The development of methods for trifluoromethoxylation has been an area of active research.

Copper-catalyzed nucleophilic trifluoromethoxylation of aryl halides represents a significant advancement in this area. acs.org These reactions typically involve a copper(I) source, a ligand, and a trifluoromethoxide source. While direct use of CF₃O⁻ salts can be challenging due to their instability, various reagents have been developed to generate the trifluoromethoxide anion or a related reactive species in situ. Computational studies have provided insights into the mechanism of these reactions, suggesting that the oxidative addition of the aryl halide to the copper center is often the rate-limiting step. acs.org The reactivity is generally higher for aryl iodides, followed by aryl bromides and chlorides. acs.org

The trifluoromethylation of aryl halides, a closely related transformation, has been extensively studied and provides a model for understanding trifluoromethoxylation. Copper-catalyzed trifluoromethylation often employs reagents like TMSCF₃ (trimethyl(trifluoromethyl)silane) in the presence of a copper salt and an oxidant. nih.gov The mechanism is thought to involve the formation of a [CuCF₃] species. nih.gov Slow addition of the trifluoromethylating agent can be crucial for achieving good yields, especially with less reactive aryl halides. beilstein-journals.org

While specific protocols for the copper-catalyzed trifluoromethoxylation of 3-bromobenzoic acid with CF₃O⁻ salts are not widely detailed in readily available literature, the general principles of copper-catalyzed cross-coupling reactions would apply. This would likely involve the reaction of a 3-bromo-substituted benzoic acid derivative with a suitable trifluoromethoxylation reagent in the presence of a copper catalyst and a ligand at elevated temperatures.

Esterification Techniques for the Formation of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

Once 3-bromo-5-(trifluoromethoxy)benzoic acid is obtained, the final step is the esterification to yield the ethyl ester. This can be achieved through several standard methods.

Direct Esterification from Benzoic Acid Derivatives

The most common method for the synthesis of ethyl 3-bromo-5-(trifluoromethoxy)benzoate is the direct Fischer esterification of the corresponding carboxylic acid with ethanol (B145695). This acid-catalyzed reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (ethanol) is typically used, and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed. operachem.com The reaction is generally carried out under reflux conditions to ensure a reasonable reaction rate. operachem.com

A typical laboratory procedure involves dissolving the 3-bromo-5-(trifluoromethoxy)benzoic acid in a large excess of ethanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). sciencemadness.org After cooling, the excess ethanol is removed under reduced pressure, and the crude ester is worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted acid and the acid catalyst, followed by washing with brine and drying over an anhydrous salt like sodium sulfate. operachem.com

Microwave-assisted Fischer esterification has emerged as a more efficient alternative to conventional heating. usm.myacademicpublishers.org Using a sealed-vessel microwave reactor, the reaction can be carried out at higher temperatures and pressures, significantly reducing the reaction time. usm.my Optimization studies on substituted benzoic acids have shown that parameters such as temperature, reaction time, and the nature of the alcohol can be fine-tuned to maximize the yield. For example, in the microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, the optimal conditions were found to be 130°C for a total irradiation time of 15 minutes, with the catalyst being added at intervals. usm.my

| Catalyst | Solvent | Conditions | Typical Yield |

| H₂SO₄ | Excess Ethanol | Reflux | Good |

| p-TsOH | Excess Ethanol | Reflux | Good |

| H₂SO₄ | Ethanol | Microwave, 130°C | Good to Excellent |

Alkylating Agent Applications in Benzoate (B1203000) Derivative Synthesis

An alternative to acid-catalyzed esterification is the O-alkylation of the corresponding carboxylate salt with an alkylating agent. This method avoids the use of strong acids and can be advantageous for substrates that are sensitive to acidic conditions. The first step involves the conversion of the carboxylic acid to its carboxylate salt, typically by reaction with a base such as sodium hydroxide (B78521) or sodium bicarbonate. quora.com

The resulting sodium 3-bromo-5-(trifluoromethoxy)benzoate can then be reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, to form the desired ester. quora.com This reaction is a nucleophilic substitution (Sₙ2) where the carboxylate anion acts as the nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone (B3395972) to enhance the nucleophilicity of the carboxylate. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in reactions involving a solid-liquid phase, facilitating the transfer of the carboxylate anion into the organic phase where the alkylating agent is dissolved. google.com

A patent describes a method for the preparation of ethyl benzoate by reacting sodium benzoate with ethyl chloride in toluene (B28343) in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride in a pressure kettle. google.com This industrial-scale process highlights the utility of this approach for producing benzoate esters.

Optimization of Reaction Conditions for Analogous Brominated and Trifluoromethoxylated Benzoates

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and reaction times. Studies on analogous brominated and trifluoromethoxylated benzoates provide valuable insights into the key parameters that influence these reactions.

For the bromination of substituted benzoic acids, factors such as the choice of brominating agent, catalyst, solvent, and temperature play a significant role. In palladium-catalyzed C-H bromination, the nature of the acid additive and the ligand are critical for achieving high yields and regioselectivity. nih.gov A systematic screening of these parameters is typically performed to identify the optimal conditions for a given substrate. rsc.org

In the context of trifluoromethoxylation, particularly copper-catalyzed reactions, the choice of the copper source, ligand, solvent, and temperature are key variables. The reactivity of the aryl halide is also a major factor, with aryl iodides generally being more reactive than aryl bromides. acs.org Computational studies can aid in understanding the reaction mechanism and predicting the effect of different substituents and ligands on the reaction outcome. researchgate.net

For Fischer esterification, the optimization often focuses on the catalyst concentration, temperature, and reaction time. As it is an equilibrium-limited reaction, the removal of water or the use of a large excess of the alcohol is a primary consideration. Microwave-assisted synthesis offers a platform for rapid optimization of these parameters. usm.myacademicpublishers.org The table below summarizes the optimization of microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, demonstrating the effect of temperature and catalyst addition strategy on the product yield. usm.my

Optimization of Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid usm.my

| Entry | Temperature (°C) | Time (min) | Catalyst Addition | Yield (%) |

|---|---|---|---|---|

| 1 | 90 | 2+5+13 | Beginning | 6 |

| 2 | 100 | 2+5+13 | Beginning | 16 |

| 3 | 110 | 3x5 | Interval | 55 |

| 4 | 120 | 3x5 | Interval | 68 |

| 5 | 130 | 3x5 | Interval | 82 |

| 6 | 140 | 3x5 | Interval | 82 |

This data clearly indicates that both temperature and the strategy of catalyst addition significantly impact the efficiency of the esterification process. Such optimization studies on analogous systems provide a strong foundation for developing efficient and high-yielding synthetic routes to Ethyl 3-bromo-5-(trifluoromethoxy)benzoate.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Bromo 5 Trifluoromethoxy Benzoate

Nucleophilic Substitution Reactions at the Aryl Bromine Center

The direct displacement of a halogen on an aromatic ring via nucleophilic aromatic substitution (SNAr) is a challenging transformation that typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, the electron-withdrawing ester and trifluoromethoxy groups are situated meta to the bromine atom. This positioning provides some electronic activation of the C-Br bond, but it is less potent than ortho/para activation.

Consequently, forcing conditions are generally required to achieve nucleophilic substitution at the bromine center. Potential reactions could involve strong nucleophiles such as alkoxides (e.g., sodium methoxide) or thiolates (e.g., potassium thiolate) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The reaction proceeds through a high-energy Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of the electron-withdrawing substituents that can delocalize the negative charge.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| R-O⁻ (Alkoxide) | Ethyl 3-alkoxy-5-(trifluoromethoxy)benzoate | NaOR/CuI, High Temperature |

| R-S⁻ (Thiolate) | Ethyl 3-(alkylthio)-5-(trifluoromethoxy)benzoate | NaSR, Polar Aprotic Solvent (e.g., DMF, DMSO) |

| R₂N-H (Amine) | Ethyl 3-(dialkylamino)-5-(trifluoromethoxy)benzoate | High Temperature, Pressure, possible catalyst |

Cross-Coupling Methodologies Involving Aryl Bromide Moieties

The aryl bromide moiety of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate is an excellent "handle" for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in activating the carbon-bromine bond for a variety of coupling reactions. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Several named reactions fall under this category and are applicable to this substrate:

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: Involves the reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an aryl alkyne.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the aryl bromide with an amine.

For Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, these reactions would allow for the introduction of diverse functionalities at the 3-position, significantly expanding its synthetic utility.

The Suzuki-Miyaura coupling is a particularly robust and widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. researchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

The coupling of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate with various aryl or vinyl boronic acids would proceed under standard Suzuki conditions. researchgate.net This typically involves a Pd(0) catalyst (such as Pd(PPh₃)₄) or a Pd(II) precatalyst (like Pd(OAc)₂) with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) in a solvent system like toluene (B28343)/water or dioxane/water. mdpi.com This pathway is highly effective for creating biaryl structures, which are prevalent in pharmaceuticals and materials science.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl-Aryl or Aryl-Vinyl linkage |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst / Ligand / Base | Aryl Amine |

Hydrolytic Transformations of the Ester Functionality

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-bromo-5-(trifluoromethoxy)benzoic acid.

Base-mediated hydrolysis, or saponification, is the more common method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. The reaction is typically heated under reflux to drive it to completion. An subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the resulting carboxylate salt and precipitate the free carboxylic acid.

Acid-catalyzed hydrolysis is also possible but is an equilibrium process. It requires heating the ester with a strong acid in the presence of excess water.

Investigations into Other Functional Group Interconversions, such as Condensation Reactions

The product of ester hydrolysis, 3-bromo-5-(trifluoromethoxy)benzoic acid, is a versatile intermediate for further transformations, most notably condensation reactions. The carboxylic acid can be activated and reacted with a wide range of nucleophiles.

A primary example is the formation of amides. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride then readily reacts with a primary or secondary amine to form a stable amide bond. Alternatively, direct amide coupling can be achieved using peptide coupling reagents (e.g., DCC, EDC) which activate the carboxylic acid in situ for reaction with an amine. These condensation reactions are fundamental in the synthesis of many pharmaceutical compounds.

Mechanistic Insights into Trifluoromethoxylation and OCF₃ Migration Processes in Related Aromatic Systems

While not a reaction of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate itself, understanding the mechanisms of introducing the trifluoromethoxy (OCF₃) group onto aromatic rings provides crucial context for its synthesis and potential rearrangements. The direct trifluoromethoxylation of aromatic systems is a significant challenge in synthetic chemistry. nih.gov

One fascinating pathway studied in related systems is an O-trifluoromethylation followed by an OCF₃ migration. nih.govrsc.org Mechanistic studies on N-aryl-N-hydroxylamine derivatives have shown that the process can occur in two distinct steps. nih.gov

O-Trifluoromethylation: This step is indicated to be a radical process. A nitrogen-centered hydroxylamine (B1172632) is O-trifluoromethylated, often using an electrophilic trifluoromethylating reagent, to form an N-aryl-N-(trifluoromethoxy)amine intermediate. nih.gov

OCF₃ Migration: The subsequent migration of the OCF₃ group from the nitrogen to the ortho-position of the aromatic ring is proposed to proceed via a non-radical, ionic pathway. nih.govrsc.org Experimental and computational data support a mechanism involving the heterolytic cleavage of the N–OCF₃ bond. nih.gov This cleavage generates a short-lived, tightly associated ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov A rapid recombination of this ion pair at the ortho-carbon of the aromatic ring, followed by tautomerization to restore aromaticity, yields the final ortho-trifluoromethoxylated product. nih.gov The lack of crossover products in experiments supports an intramolecular transfer mechanism. nih.gov

These mechanistic insights are vital for developing new synthetic routes to complex molecules containing the valuable OCF₃ moiety. rsc.org

Advanced Spectroscopic Characterization Methodologies for Ethyl 3 Bromo 5 Trifluoromethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, offering unambiguous information about the carbon-hydrogen framework, the ethyl ester moiety, and the unique trifluoromethoxy group.

The ¹H NMR spectrum of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate provides distinct signals corresponding to the aromatic protons and the ethyl group protons. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 3, and 5—results in three unique aromatic proton environments. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom, the trifluoromethoxy group, and the ethyl ester group.

The protons of the ethyl ester group are expected to appear as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The aromatic protons typically appear as multiplets or distinct singlets/doublets in the downfield region of the spectrum. Based on analyses of similar compounds like ethyl 4-bromobenzoate (B14158574) rsc.org, the methylene quartet is anticipated around δ 4.2-4.4 ppm, and the methyl triplet around δ 1.2-1.4 ppm. The aromatic protons are expected in the δ 7.5-8.0 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (Position 2) | ~7.8 | Singlet (s) or Triplet (t) | - |

| Ar-H (Position 4) | ~7.6 | Singlet (s) or Triplet (t) | - |

| Ar-H (Position 6) | ~7.9 | Singlet (s) or Triplet (t) | - |

| -OCH₂CH₃ | ~4.3 | Quartet (q) | ~7.1 |

Note: The predicted values are based on the analysis of structurally related benzoate (B1203000) esters. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms within the molecule. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the bromine (C-Br) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the trifluoromethoxy group (C-OCF₃) will show a characteristic shift and may exhibit coupling with the fluorine atoms (C-F coupling). The carbonyl carbon (C=O) is expected to have a chemical shift in the typical ester range of δ 164-166 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| C-CO₂Et | ~133 |

| C-Br | ~122 |

| C-OCF₃ | ~149 (quartet, JC-F) |

| Aromatic CH | ~120 - ~135 |

| -OCF₃ | ~120 (quartet, JC-F) |

| -OCH₂CH₃ | ~62 |

Note: The predicted values are based on the analysis of structurally related benzoate esters. The trifluoromethoxy and trifluoromethyl groups introduce complex C-F coupling patterns.

¹⁹F NMR is a highly specific and sensitive technique for characterizing the trifluoromethoxy (-OCF₃) group. Since there are no other fluorine atoms in the molecule, the spectrum is expected to show a single, sharp signal (a singlet). The chemical shift of this signal is indicative of the electronic environment of the -OCF₃ group. For a closely related analog, methyl 3-(trifluoromethoxy)benzoate, the ¹⁹F NMR signal for the meta-substituted -OCF₃ group appears at approximately δ -58.7 ppm (relative to CFCl₃). beilstein-journals.org A similar chemical shift is expected for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate. This analysis is crucial for confirming the presence and integrity of the trifluoromethoxy substituent.

Table 3: Predicted ¹⁹F NMR Spectral Data for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Note: The predicted value is based on data for methyl 3-(trifluoromethoxy)benzoate. beilstein-journals.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The most prominent band is the strong carbonyl (C=O) stretch of the ester group, which is expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group typically appear in the 1100-1300 cm⁻¹ range.

The trifluoromethoxy group gives rise to very strong and characteristic C-F stretching bands, typically found in the 1000-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is found at lower wavenumbers, typically below 700 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | ~3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | ~2850 - 3000 | Medium |

| C=O Stretch | Ester | ~1725 | Strong |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 | Medium-Strong |

| C-O Stretch | Ester | ~1100 - 1300 | Strong |

| C-F Stretch | -OCF₃ | ~1000 - 1250 | Very Strong |

Note: Predicted wavenumbers are based on typical ranges for these functional groups found in similar molecules. nist.govscholarsresearchlibrary.com

For instance, during the esterification of 3-bromo-5-(trifluoromethoxy)benzoic acid, one could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic ester C=O and C-O bands. Similarly, in cross-coupling reactions where the bromine atom is substituted, the disappearance of the C-Br vibrational mode could be tracked. Raman spectroscopy's high specificity and minimal sample preparation requirements make it an ideal technique for developing a deeper understanding of reaction kinetics and mechanisms involving this compound. ntu.edu.sg

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, both low- and high-resolution MS methods provide critical information.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is highly effective for analyzing complex mixtures and confirming the presence of a target compound. mdpi.comresearchgate.net In the analysis of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, LC-MS would be used to determine its retention time—a characteristic property under specific chromatographic conditions—and to confirm its molecular weight.

The mass spectrometer would be expected to detect the molecular ion peak [M]+•. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the 79Br and 81Br isotopes.

Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org For Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, common fragmentation patterns would include the loss of the ethoxy group (-OCH2CH3) or the entire ethyl ester group (-COOCH2CH3).

Table 1: Expected LC-MS Fragmentation Data for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+• | [C10H8BrF3O3]+• | 311.96 / 313.96 |

| [M - OCH2CH3]+ | [C8H3BrF3O2]+ | 266.93 / 268.93 |

| [M - COOCH2CH3]+ | [C7H3BrF3O]+ | 251.93 / 253.93 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in identifying a newly synthesized molecule or an unknown impurity. researchgate.net

For Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, HRMS would be used to confirm its elemental composition of C10H8BrF3O3. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be validated with a high degree of confidence. This technique is crucial for distinguishing between isomers or compounds with very similar nominal masses.

Table 2: Theoretical HRMS Data for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C10H8BrF3O3 | 79Br | 311.9663 |

| C10H8BrF3O3 | 81Br | 313.9643 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Mechanism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, UV-Vis spectroscopy is used to characterize the conjugated π-electron system of the benzene ring.

The absorption of UV light excites electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy one (a π* orbital). The benzene ring and its substituents constitute the chromophore responsible for this absorption. The specific wavelengths of maximum absorbance (λmax) and the intensity of the absorption are characteristic of the compound's electronic structure. While specific experimental data for this compound is not available, the expected electronic transitions can be described. This technique is also valuable for monitoring the progress of a reaction by observing the appearance of a product's characteristic absorption band or the disappearance of a reactant's band. researchgate.net

Table 3: Expected Electronic Transitions for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

| Transition Type | Orbitals Involved | Expected Absorption Region (nm) |

| Primary Aromatic Band | π → π | ~200-220 |

| Secondary Aromatic Band | π → π | ~250-290 |

X-ray Diffraction Techniques for Solid-State Structure Determination and Polymorph Analysis

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid. For Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, which is expected to be a solid at room temperature, these methods can provide definitive proof of its three-dimensional structure.

Single-crystal X-ray diffraction involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This provides an unambiguous confirmation of the compound's constitution and stereochemistry. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample. The resulting diffractogram is a fingerprint of the crystalline solid and is useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorph analysis is critical in the pharmaceutical and materials sciences, as different crystalline forms can have different physical properties.

Table 4: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsional Angles | The dihedral angles describing the conformation of the molecule. |

Computational Chemistry and Theoretical Investigations of Ethyl 3 Bromo 5 Trifluoromethoxy Benzoate and Analogues

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. The B3LYP functional is a common method used for such calculations. These calculations allow for the optimization of the molecular geometry, yielding detailed information about the molecule's three-dimensional shape and electronic landscape.

The three-dimensional structure of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate is influenced by the rotation around several key single bonds, particularly the C-O bonds of the ester and trifluoromethoxy groups. DFT calculations can predict the most stable conformations by finding the lowest energy arrangements of the atoms.

DFT calculations provide precise predictions of geometric parameters. The optimized bond lengths, bond angles, and dihedral angles for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate can be calculated and compared with data from similar crystal structures to validate the theoretical model. Studies on related compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have shown that parameters calculated using DFT functionals like B3LYP are in good agreement with experimental values obtained from X-ray crystallography. The planarity of the benzene (B151609) ring is confirmed by dihedral angles close to 0°.

Below is a table of predicted geometric parameters for Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, based on typical values from DFT calculations on analogous substituted aromatic compounds.

| Predicted Bond Lengths (Å) | Predicted Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| C-Br | 1.90 - 1.92 | C-C-Br | 119 - 121 |

| C-O (ether) | 1.35 - 1.37 | C-O-C (ether) | 117 - 119 |

| O-CF₃ | 1.38 - 1.40 | C-C-C (ring) | 118 - 122 |

| C=O (ester) | 1.20 - 1.22 | O=C-O (ester) | 123 - 125 |

| C-O (ester) | 1.33 - 1.35 | C-O-C (ester) | 115 - 117 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

DFT calculations are used to compute the energies of the HOMO and LUMO. For example, in a study of 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO energy gap was calculated to be 4.46 eV. Similarly, DFT studies on various organic molecules have revealed that low LUMO-HOMO energy gaps are indicative of higher reactivity.

| Parameter | Description | Typical Calculated Value (eV) for Analogues |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.5 |

Investigation of Electronic Effects of the Trifluoromethoxy Group on Aromatic Systems

The trifluoromethoxy (-OCF3) group is a unique and powerful substituent in organic chemistry. Its electronic properties significantly alter the charge distribution and reactivity of the aromatic ring to which it is attached.

The -OCF3 group is known to be a strong electron-withdrawing group, primarily through a powerful inductive effect (-I effect) caused by the high electronegativity of the fluorine atoms. This effect withdraws electron density from the aromatic ring. Unlike the related methoxy (B1213986) (-OCH3) group, which is an electron-donating group via resonance, the trifluoromethoxy group's ability to donate electrons through resonance (+R effect) is significantly diminished. This makes it a net deactivating group in electrophilic aromatic substitution reactions.

Computational studies show that the presence of a trifluoromethoxy group can enhance the lipophilicity of a molecule while increasing its metabolic stability due to the strength of the C-F bonds. The strong electron-withdrawing nature of the -OCF3 group can also influence the acidity of nearby protons and the stability of reaction intermediates. Compared to the trifluoromethyl (-CF3) group, the trifluoromethoxy group is often considered a superior electron-withdrawing substituent with a significant long-range effect.

Electron-Withdrawing Nature and Influence on Aromatic Ring Electron Density

The chemical behavior of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate is significantly dictated by the electronic properties of its substituents. Both the trifluoromethoxy (-OCF3) group and the bromine (-Br) atom are characterized as electron-withdrawing groups, which substantially decrease the electron density of the aromatic ring.

The trifluoromethoxy group is a potent electron-withdrawing substituent, a property conferred by the high electronegativity of its fluorine atoms. mdpi.com This makes the -OCF3 group one of the most lipophilic substituents, a key consideration in medicinal chemistry for modulating molecular properties. mdpi.comnih.govbeilstein-journals.org While it is a strong electron-withdrawing group due to the inductive effect of the fluorine atoms, it also possesses a π-donating character owing to the lone pairs on the oxygen atom. beilstein-journals.org This dual nature results in the deactivation of the aromatic ring system. nih.govbeilstein-journals.org

Similarly, the bromine atom acts as an electron-withdrawing group through its inductive effect. This effect, combined with that of the trifluoromethoxy group, renders the phenyl ring electron-poor. reddit.com This reduced electron density has profound implications for the molecule's reactivity, particularly in electrophilic aromatic substitution reactions, which are consequently slower than in benzene. nih.gov

Table 1: Comparison of Electronic Properties of Relevant Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -OCF₃ | Strongly withdrawing (-I) | Weakly donating (+R) | Strongly deactivating, ortho-, para-directing |

| -Br | Weakly withdrawing (-I) | Weakly donating (+R) | Deactivating, ortho-, para-directing |

| -COOEt | Withdrawing (-I, -R) | Withdrawing (-R) | Deactivating, meta-directing |

Steric and Electronic Repulsion Effects on Conformation

Computational studies on similar halogenated compounds indicate that while steric effects—the repulsion between electron clouds of bulky groups—are significant, electronic effects such as electron delocalization also play a crucial role in determining the most stable conformer. nih.govsemanticscholar.orgchemrxiv.org The interplay between avoiding spatial congestion and optimizing electronic interactions dictates the preferred orientation of the substituents on the aromatic ring. chemrxiv.orgnih.govsemanticscholar.org For instance, the trifluoromethoxy group is known to have a greater steric hindrance than a methoxy group, which can impact its interaction with its environment. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution of a molecule and predict its reactivity. uni-muenchen.dewolfram.com The MEP map of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Regions with a negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to attack by electrophiles. For this molecule, these would likely be concentrated around the oxygen atoms of the ethyl carboxylate and trifluoromethoxy groups. walisongo.ac.id Conversely, regions with a positive electrostatic potential (typically colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net For halogenated benzenes, a positive region, known as a "sigma-hole," can be present on the outermost portion of the halogen atom, making it a potential site for interaction with nucleophiles. researchgate.net

Topology Analysis: Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide insight into the nature of chemical bonding within a molecule by mapping the probability of finding an electron pair. wikipedia.orgijasret.comdailymotion.com An analysis of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate using these methods would reveal distinct regions corresponding to core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr

High values of ELF and LOL indicate areas where electrons are highly localized, such as in covalent bonds and the regions of lone pair electrons on the oxygen and bromine atoms. ijasret.com This analysis allows for a chemically intuitive visualization of the molecule's electronic structure, clearly separating core and valence electrons and identifying bonding and non-bonding electron pairs. wikipedia.org These topological analyses are valuable for understanding the covalent bonding framework of the molecule. ijasret.com

Nonlinear Optical (NLO) Properties and Hyperpolarizability Studies

Organic compounds with extended π-conjugated systems and strong electron donor and acceptor groups can exhibit significant nonlinear optical (NLO) properties. nih.govresearchgate.netnih.gov These properties are of interest for applications in photonics and optoelectronics. researchgate.net The presence of electron-withdrawing groups and the delocalized π-system of the aromatic ring in Ethyl 3-bromo-5-(trifluoromethoxy)benzoate suggests the potential for NLO activity.

Theoretical studies can be employed to calculate the hyperpolarizability of the molecule, which is a measure of its NLO response. nasa.gov The introduction of halogen atoms, such as bromine, can influence the NLO properties of aromatic compounds. nasa.gov Computational investigations into the polarizability and hyperpolarizability of this and related compounds can help in the design of new materials with tailored NLO characteristics. nih.gov

Computational Mechanistic Studies of Reaction Pathways, including Hammett Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. semanticscholar.orgtdx.cat For reactions involving Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, such as nucleophilic aromatic substitution or hydrolysis, density functional theory (DFT) calculations can be used to map the reaction pathways and identify transition states. semanticscholar.orgnih.gov

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.orgviu.ca The Hammett substituent constants (σ) for the meta-bromo (σm = +0.39) and meta-trifluoromethoxy groups can be used to predict their influence on reaction rates and equilibria. wikipedia.org A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups. viu.ca Computational Hammett analysis can provide valuable insights into the electronic demands of the transition state. science.govrsc.orgnih.gov

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -Br | +0.393 | +0.232 |

| -OCF₃ | +0.40 (estimated) | +0.35 (estimated) |

| -NO₂ | +0.710 | +0.778 |

| -CH₃ | -0.069 | -0.170 |

Source: Values are based on established data tables and estimations for the trifluoromethoxy group. wikipedia.org

Theoretical Studies on Noncovalent Interactions and Hydrophobic Effects in Similar Systems

Noncovalent interactions play a critical role in determining the structure and properties of molecules in various environments. nih.govresearchgate.netnih.govsemanticscholar.org For molecules like Ethyl 3-bromo-5-(trifluoromethoxy)benzoate, several types of noncovalent interactions are relevant. The aromatic ring can participate in π-stacking and other π-involved interactions. nih.govresearchgate.net

The trifluoromethoxy group is known to contribute significantly to the hydrophobicity of a molecule. researchgate.net This "hydrophobic effect" is a driving force in processes such as protein-ligand binding and can be studied computationally. researchgate.net Theoretical investigations can quantify the strength of these noncovalent interactions and the magnitude of hydrophobic effects, providing a deeper understanding of the molecule's behavior in complex systems. researchgate.netlehigh.edu

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules and Heterocyclic Compounds

The unique substitution pattern of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate makes it an ideal starting material for the synthesis of elaborate molecular architectures. The bromine atom allows for the introduction of various substituents, extending the carbon skeleton and enabling the construction of intricate polycyclic systems.

For instance, bromo-aromatic compounds of this nature are frequently employed in reaction cascades to build heterocyclic structures. While direct examples involving the title compound are specific to proprietary research, analogous transformations are well-documented. For example, similar bromo-aryl precursors are used to synthesize difluoroalkylated coumarins and quinolinones, which are complex heterocyclic systems that have shown potent antitumor efficacy. rsc.org The synthesis pathway typically involves an initial cross-coupling reaction at the bromine site, followed by intramolecular cyclization reactions to form the heterocyclic ring. The ester group on Ethyl 3-bromo-5-(trifluoromethoxy)benzoate can be readily converted into an amide or other functional group, which can then participate in these cyclization steps, leading to a diverse range of fused ring systems and other complex molecules.

Precursor in the Synthesis of Diverse Fluorine-Containing Building Blocks

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal and agricultural chemistry due to its unique combination of properties. beilstein-journals.org It is highly electron-withdrawing and significantly more lipophilic than a methoxy (B1213986) group, which can enhance a molecule's metabolic stability and ability to cross cell membranes. beilstein-journals.orgnih.gov Ethyl 3-bromo-5-(trifluoromethoxy)benzoate serves not only as a direct component but also as a precursor for creating a new generation of fluorinated building blocks.

Starting from this compound, chemists can perform transformations at the bromine and ester positions to generate novel intermediates that carry the 3-(trifluoromethoxy)phenyl core. These new building blocks retain the beneficial properties of the -OCF3 group while introducing new reactive sites for further synthesis.

| Transformation of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate | Resulting Functional Group | Potential New Building Block |

| Hydrolysis of the ethyl ester | Carboxylic Acid | 3-Bromo-5-(trifluoromethoxy)benzoic acid |

| Reduction of the ethyl ester | Primary Alcohol | (3-Bromo-5-(trifluoromethoxy)phenyl)methanol |

| Conversion of bromine to a boronic ester | Boronic Ester | Ethyl 3-(trifluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Conversion of bromine to an azide | Azide | Ethyl 3-azido-5-(trifluoromethoxy)benzoate |

Intermediate for the Preparation of Substituted Aryl and Heteroaryl Derivatives via Cross-Coupling

The carbon-bromine bond in Ethyl 3-bromo-5-(trifluoromethoxy)benzoate is a prime reaction site for various palladium-catalyzed cross-coupling reactions. This methodology is a cornerstone of modern synthesis, allowing for the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds. The ability to couple this building block with a vast library of commercially available coupling partners enables the rapid generation of diverse molecular libraries.

Key cross-coupling reactions utilizing this intermediate include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form biaryl or heteroaryl-aryl structures.

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl-alkyne derivatives.

Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to create substituted aniline (B41778) derivatives.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Resulting Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | C(sp²) - C(sp²) | Substituted biaryls and heteroaryl-aryls |

| Sonogashira | R-C≡CH | C(sp²) - C(sp) | Aryl-alkynes |

| Buchwald-Hartwig | R¹R²NH | C(sp²) - N | Substituted anilines |

| Heck | H₂C=CHR | C(sp²) - C(sp²) | Substituted styrenes |

Applications in Drug Discovery Chemistry as a Core Scaffold Component

The structural motifs present in Ethyl 3-bromo-5-(trifluoromethoxy)benzoate are highly relevant to drug discovery. The 1,3,5-trisubstituted aromatic ring is a common scaffold in medicinal chemistry, and the specific substituents of this compound offer distinct advantages for developing therapeutic agents.

The trifluoromethoxy group is particularly significant. Its high lipophilicity can enhance a drug candidate's permeability across biological membranes, including the blood-brain barrier, which is critical for developing treatments for central nervous system (CNS) disorders. nih.gov For example, the -OCF3 group in the drug Riluzole is crucial for its ability to enter the CNS to treat amyotrophic lateral sclerosis. nih.gov Furthermore, the metabolic stability of the -OCF3 group can increase the half-life of a drug in the body. nih.gov

This building block is an attractive starting point for synthesizing inhibitors of enzymes or ligands for G protein-coupled receptors (GPCRs). For instance, analogous bromo-aromatic cores have been used to develop potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov The ability to diversify the structure through cross-coupling reactions allows medicinal chemists to systematically modify the scaffold to optimize its binding affinity and selectivity for a specific biological target, such as the sphingosine-1-phosphate (S1P) receptors, which are implicated in demyelinating CNS disorders. rsc.org

| Feature of the Scaffold | Advantage in Drug Discovery | Relevant Therapeutic Areas |

| Trifluoromethoxy (-OCF3) Group | Enhances metabolic stability and lipophilicity. beilstein-journals.orgnih.gov | Neurology (CNS disorders), Oncology |

| Improves membrane permeability (e.g., blood-brain barrier). nih.gov | ||

| Bromo (-Br) Group | Allows for rapid diversification via cross-coupling. | Multiple, depending on synthesized derivatives |

| Ethyl Ester (-COOEt) Group | Can be converted to amides or acids to modulate solubility and form hydrogen bonds with targets. | Multiple, depending on synthesized derivatives |

Mechanistic Studies of Key Reactions Involving Ethyl 3 Bromo 5 Trifluoromethoxy Benzoate Analogues

Investigation of Radical Pathways in O-Trifluoromethylation Reactionsnih.govrsc.orgnih.govresearchgate.net

Experimental evidence strongly indicates that the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives, a key step in forming analogues, proceeds through a radical-mediated process. nih.govrsc.orgnih.govresearchgate.net The formation of the O-CF₃ bond is not a direct nucleophilic attack but rather involves the generation and subsequent recombination of radical species. This pathway is consistent with the known behavior of common trifluoromethylating agents. nih.gov

To verify the involvement of radical intermediates, O-trifluoromethylation reactions were conducted in the presence of well-known radical scavengers, such as 2,6-di-tert-butyl-p-cresol (BHT) and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). nih.gov The introduction of these radical traps into the reaction mixture leads to a significant inhibition or complete suppression of the formation of the desired O-trifluoromethylated product. nih.govacs.org For instance, when the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative was performed with TEMPO, the reaction was completely suppressed. nih.gov This observation provides compelling evidence for a mechanism that involves radical intermediates, as these traps are specifically designed to intercept and quench such species, thereby disrupting the reaction pathway. nih.govnih.gov

| Reaction Condition | Yield of O-CF₃ Product (%) | Reference |

|---|---|---|

| Standard Conditions | 75 | nih.gov |

| With TEMPO (2.0 equiv.) | 0 | nih.gov |

| With BHT (2.0 equiv.) | Trace | nih.gov |

The generation of the necessary radical species is often initiated by a single electron transfer (SET) event. nih.govnumberanalytics.com Reagents commonly used for these transformations, such as Togni's reagent (a hypervalent iodine compound), are known to produce a trifluoromethyl radical (•CF₃) through a SET process when interacting with a one-electron donor. nih.govsemanticscholar.org In the context of O-trifluoromethylation of N-aryl-N-hydroxylamine analogues, the reaction mechanism is believed to involve the formation of an N-hydroxyl radical and a trifluoromethyl radical. These two radical species then undergo a radical recombination reaction to form the final O-trifluoromethylated hydroxylamine (B1172632) derivative. nih.gov The process is also noted to be sensitive to oxygen, requiring degassed solvents, which further supports the intermediacy of the trifluoromethyl radical. nih.gov

Elucidation of Intramolecular OCF₃-Migration Mechanismsnih.govrsc.orgnih.govresearchgate.net

Following the initial O-trifluoromethylation, a fascinating intramolecular migration of the OCF₃ group can occur, leading to the formation of ortho-OCF₃ aniline (B41778) derivatives. nih.gov Mechanistic studies differentiate this migration from the initial radical-based O-trifluoromethylation, indicating a distinct, non-radical pathway for the rearrangement step. rsc.orgnih.govresearchgate.net

The migration of the OCF₃ group is proposed to proceed via a heterolytic cleavage of the N–OCF₃ bond. nih.govresearchgate.net This cleavage results in the formation of a short-lived, tightly associated ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govrsc.orgnih.gov This hypothesis is supported by crossover experiments. When a mixture of two different N-(trifluoromethoxy)-N-aniline derivatives was heated, no crossover products were observed. nih.gov This outcome strongly suggests that the migration is an intramolecular process, where the rate of recombination of the ion pair is significantly faster than any potential intermolecular transfer of the OCF₃ group. nih.gov The proposed mechanism involves the rapid recombination of this ion pair at the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity and yield the final product. nih.gov

The reactive nitrenium ion intermediate, once formed from the heterolytic cleavage, is subject to intramolecular trapping. The primary pathway observed is the recombination with the trifluoromethoxide anion at the ortho-carbon of the N-aryl ring. nih.gov The absence of crossover products demonstrates the high degree of intimacy within the ion pair, preventing the escape and subsequent intermolecular reaction of the trifluoromethoxide. nih.gov This rapid intramolecular trapping is a key feature of the proposed mechanism, ensuring the high selectivity of the migration to the ortho position. nih.gov

Synthesis and Characterization of Functionalized Derivatives

Synthesis of Novel Compounds Incorporating the Ethyl 3-bromo-5-(trifluoromethoxy)benzoate Core

The core structure of Ethyl 3-bromo-5-(trifluoromethoxy)benzoate serves as a scaffold for the introduction of new functionalities. The ester and bromo moieties are the primary sites for derivatization, allowing for the construction of novel compounds with tailored properties.

The ethyl ester group is amenable to standard transformations, most notably hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. sserc.org.uk The resulting product, 3-bromo-5-(trifluoromethoxy)benzoic acid, is itself a valuable intermediate for further synthesis, such as amide bond formation. synquestlabs.comnih.gov

Transesterification, the conversion of the ethyl ester to a different ester, can also be employed to modify this functional group. This is typically accomplished by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, which can influence the solubility and other physicochemical properties of the resulting derivatives.

Table 1: Examples of Modifications at the Ester Group

| Reaction Type | Starting Material | Reagents | Product |

| Hydrolysis | Ethyl 3-bromo-5-(trifluoromethoxy)benzoate | 1. NaOH(aq), Heat2. HCl(aq) | 3-bromo-5-(trifluoromethoxy)benzoic acid |

| Transesterification | Ethyl 3-bromo-5-(trifluoromethoxy)benzoate | R-OH, Acid or Base Catalyst | Alkyl 3-bromo-5-(trifluoromethoxy)benzoate |

The bromine atom on the aromatic ring is a key functional group for diversification, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Given the presence of the electron-withdrawing trifluoromethoxy and ester groups, the bromine atom is activated for participation in various coupling protocols.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are widely used to functionalize aryl bromides. uzh.chresearchgate.net For instance, a Suzuki coupling with a boronic acid would introduce a new aryl or vinyl substituent at the bromine position. The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. uzh.chresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): While typically challenging for aryl bromides, the electron-deficient nature of the aromatic ring in Ethyl 3-bromo-5-(trifluoromethoxy)benzoate may facilitate SNAr reactions with strong nucleophiles under specific conditions. mdpi.comresearchgate.net

Bromine-Lithium Exchange: A common strategy for functionalizing aryl bromides involves bromine-lithium exchange at low temperatures using an organolithium reagent like n-butyllithium. beilstein-journals.orgnih.gov This generates a highly reactive aryllithium species, which can then be quenched with a wide range of electrophiles to introduce diverse functional groups.

Table 2: Potential Transformations at the Bromine Atom

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 3-Aryl/vinyl-5-(trifluoromethoxy)benzoate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-5-(trifluoromethoxy)benzoate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino-5-(trifluoromethoxy)benzoate |

| Bromine-Lithium Exchange | 1. n-BuLi2. Electrophile (E) | 3-E-5-(trifluoromethoxy)benzoate |

Strategies for Diversification of Related Aromatic Scaffolds and their Chemical Behavior

The diversification of aromatic scaffolds related to Ethyl 3-bromo-5-(trifluoromethoxy)benzoate depends on the inherent reactivity conferred by the substituents. The trifluoromethoxy group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.orgnih.gov Both the trifluoromethoxy and the ethyl carboxylate groups are meta-directors. This directing effect dictates the regioselectivity of further substitutions on the aromatic ring, such as nitration or halogenation, guiding incoming electrophiles to the positions ortho to the bromine atom (positions 2 and 6) or ortho to the ester group (position 4).

The chemical behavior of isomeric scaffolds, such as 1-bromo-4-(trifluoromethoxy)benzene, can differ significantly. In the para-substituted isomer, the electronic effects of the substituents can lead to different reaction rates and regioselectivity in coupling and substitution reactions compared to the meta-substituted title compound. For instance, the relative positions of the bromo and trifluoromethoxy groups can influence the steric hindrance and electronic activation at the reaction site, impacting the efficiency of catalytic cycles in cross-coupling reactions.

Structure-Property Relationship Studies in Designed Derivatives (focused on synthetic accessibility and chemical reactivity)

The synthetic accessibility and chemical reactivity of derivatives are intrinsically linked to their molecular structure. The electronic properties of the substituents play a crucial role in determining the reactivity of the aromatic core.

The trifluoromethoxy group (-OCF₃) is a unique substituent; it is highly lipophilic and a strong electron-withdrawer primarily through its inductive effect (-I), while its resonance effect (+M) is weak. nih.govmdpi.com This "pseudo-halogen" character deactivates the ring to electrophilic attack but can activate it for nucleophilic substitution. beilstein-journals.orgnih.gov The bromine atom also possesses a negative inductive effect and a positive resonance effect.

The combined electronic influence of these groups impacts the reactivity at different sites of the molecule. For example, the rate of alkaline hydrolysis of the ester group is influenced by the electronic nature of the other ring substituents. Electron-withdrawing groups like -Br and -OCF₃ are known to increase the rate of hydrolysis of substituted ethyl benzoates by stabilizing the negatively charged transition state. libretexts.org

In the context of synthetic accessibility, the reactivity of the C-Br bond is paramount. Its susceptibility to oxidative addition in palladium-catalyzed cross-coupling cycles is enhanced by the electron-withdrawing nature of the other substituents. However, very strong electron-withdrawing character can sometimes complicate certain catalytic processes or favor side reactions. Therefore, a quantitative understanding of these structure-reactivity relationships, for instance through the lens of Hammett plots, is valuable for predicting reaction outcomes and designing efficient synthetic routes to novel derivatives. libretexts.org The steric bulk of substituents introduced via cross-coupling can also influence the accessibility and reactivity of the nearby ester group, a factor that must be considered in multi-step synthetic strategies. libretexts.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.